molecular formula C10H13N3O B13282437 5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile

Cat. No.: B13282437
M. Wt: 191.23 g/mol
InChI Key: SEGZUJSTQZMFBV-UHFFFAOYSA-N
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Description

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile is a pyridine derivative characterized by a carbonitrile group at position 2 and a 3-hydroxybutylamino substituent at position 5 of the pyridine ring. The presence of the 3-hydroxybutylamino group suggests enhanced solubility compared to non-polar analogs, which may influence bioavailability and metabolic stability.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(3-hydroxybutylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-8(14)4-5-12-10-3-2-9(6-11)13-7-10/h2-3,7-8,12,14H,4-5H2,1H3

InChI Key

SEGZUJSTQZMFBV-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=CN=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 5-Halopyridine-2-carbonitrile

One common approach starts with 5-halopyridine-2-carbonitrile (e.g., 5-chloropyridine-2-carbonitrile) as the substrate. The halogen at position 5 is displaced by 3-aminobutanol or its derivatives under nucleophilic aromatic substitution conditions.

  • Reaction conditions: Polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone, elevated temperature (80–120 °C).
  • Catalysts/additives: Base such as triethylamine or potassium carbonate to neutralize the formed acid.
  • Outcome: Formation of 5-[(3-hydroxybutyl)amino]pyridine-2-carbonitrile with moderate to good yields.

This method benefits from the availability of halogenated pyridine precursors and straightforward reaction conditions.

Reductive Amination of 5-Aminopyridine-2-carbonitrile with 3-Hydroxybutanal

An alternative method involves reductive amination where 5-aminopyridine-2-carbonitrile is reacted with 3-hydroxybutanal (an aldehyde form of the hydroxybutyl group).

  • Step 1: Condensation of 5-aminopyridine-2-carbonitrile with 3-hydroxybutanal to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding secondary amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Solvents: Methanol or dichloromethane.
  • Temperature: Ambient to mild heating (25–50 °C).
  • Advantages: High selectivity for the secondary amine, mild reaction conditions, and good functional group tolerance.

Multi-Step Synthesis via Protected Intermediates

In cases where direct substitution or reductive amination is challenging, a protected amino or hydroxy group strategy is employed:

  • Step 1: Protection of the hydroxy group in 3-aminobutanol as a silyl ether or ester.
  • Step 2: Nucleophilic substitution or coupling with 5-halopyridine-2-carbonitrile.
  • Step 3: Deprotection under mild acidic or fluoride ion conditions to yield the free hydroxy group.

This approach improves reaction specificity and yield by preventing side reactions involving the hydroxy group.

Reaction Conditions and Yields

Method Key Reagents Solvent(s) Temperature (°C) Yield (%) Notes
Nucleophilic substitution 5-Chloropyridine-2-carbonitrile, 3-aminobutanol DMF, NMP 80–120 60–75 Requires base; moderate reaction time
Reductive amination 5-Aminopyridine-2-carbonitrile, 3-hydroxybutanal, NaBH3CN MeOH, DCM 25–50 70–85 Mild conditions; high selectivity
Protected intermediate route Protected 3-aminobutanol, 5-halopyridine-2-carbonitrile THF, DCM 25–80 65–80 Requires protection/deprotection steps

Purification and Characterization

  • Purification: Typically involves extraction, crystallization, and chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization: Confirmed by NMR spectroscopy (^1H, ^13C), mass spectrometry, IR spectroscopy, and melting point determination.
  • Quality: High purity (>98%) is achievable with optimized protocols.

Research Findings and Industrial Relevance

  • The nucleophilic substitution method is favored for scale-up due to simplicity and cost-effectiveness.
  • Reductive amination offers better selectivity and milder conditions, suitable for sensitive substrates.
  • Protection strategies are essential when functional group compatibility is an issue.
  • The compound's synthesis is relevant for pharmaceutical intermediates and research chemicals where precise substitution patterns on pyridine rings are critical.

Chemical Reactions Analysis

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action can include binding to active sites on enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile with key analogs in terms of molecular properties, synthesis, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications References
This compound C₁₀H₁₄N₄O 3-Hydroxybutylamino, CN 218.25 (calculated) Not reported Not reported Hypothesized as a kinase inhibitor or intermediate in bioactive molecule synthesis
5-[(2-Amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile C₁₃H₈N₄S₂ Benzothiazolylsulfanyl, CN 284.35 Not reported 80 Inhibitor of Pseudomonas aeruginosa virulence factors
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₂F₃N₃S CF₃, isothiocyanato, CN 233.17 Not reported 74–95 Intermediate in immunomodulator synthesis (e.g., PD-1/PD-L1 inhibitors)
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ CF₃, amino, CN 187.12 Not reported Not reported Key intermediate in apalutamide (prostate cancer drug) synthesis
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (Topiroxostat) C₁₃H₈N₆ Triazolyl-pyridinyl, CN 248.24 Not reported Not reported Xanthine oxidase inhibitor (gout treatment)

Key Observations:

Substituent Effects on Bioactivity: The 3-hydroxybutylamino group in the target compound may improve water solubility compared to hydrophobic analogs like 5-[(2-amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile . Trifluoromethyl (CF₃) groups (e.g., in ) enhance metabolic stability and electron-withdrawing properties, critical for drug-target binding.

Synthetic Yields :

  • Sulfanyl-substituted derivatives (e.g., ) achieve yields up to 80%, while CF₃-containing analogs (e.g., ) reach 74–95% yields via optimized thiophosgene reactions.

The isothiocyanato group in enables covalent binding to biomolecules, useful in immunomodulator design.

Structural and Functional Notes

  • Solubility: The 3-hydroxybutylamino group likely increases hydrophilicity, contrasting with the lipophilic CF₃ and benzothiazolylsulfanyl groups in .
  • Synthetic Flexibility : Pyridine-2-carbonitriles serve as versatile intermediates. For example, 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile is synthesized via thiophosgene reactions , while sulfanyl derivatives are prepared via nucleophilic substitution .
  • Thermal Stability : High melting points (>300°C) are observed in chromenyl-substituted analogs (e.g., ), though data for the target compound remain unreported.

Biological Activity

5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate amine and carbonitrile precursors. The following general synthetic pathway can be outlined:

  • Starting Materials : The reaction begins with 5-amino-2-pyridinecarbonitrile.
  • Reagents : Hydroxybutylamine is introduced to the reaction mixture.
  • Conditions : The reaction is usually conducted under controlled temperature and pH conditions to ensure optimum yield and purity.
  • Yield : Reports indicate high yields (often above 90%) for this compound under optimized conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

The compound is believed to interact with several biological targets, primarily through:

  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in disease processes, particularly those related to cancer and inflammation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The findings indicate:

  • Inhibition Against Bacteria : The compound exhibited significant activity against both gram-positive and gram-negative bacteria, comparable to established antibiotics like rifampicin .
CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateHigh
RifampicinHighHigh

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • Results : The compound showed IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.

Case Studies

  • Case Study on Lung Cancer :
    • A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability.
    • Mechanistic studies suggested induction of apoptosis as a primary mode of action.
  • Case Study on Bacterial Infections :
    • In vivo models demonstrated significant reduction in bacterial load when treated with the compound compared to controls.

Q & A

Q. What are the common synthetic routes for 5-[(3-Hydroxybutyl)amino]pyridine-2-carbonitrile?

The compound is typically synthesized via multi-step reactions. A primary method involves nucleophilic substitution of a halogenated pyridine-carbonitrile precursor with 3-hydroxybutylamine under reflux conditions. Solvents like dimethylformamide (DMF) or acetonitrile are used, often with catalysts such as palladium on carbon (Pd/C) to enhance efficiency . Alternative approaches include microwave-assisted synthesis to reduce reaction times and improve yields .

Q. Which analytical techniques are critical for characterizing purity and structural conformation?

Key methods include:

  • HPLC : For assessing purity (>95% threshold for biological assays).
  • NMR spectroscopy : To confirm the hydroxybutylamino side chain (δ 3.5–4.0 ppm for hydroxyl protons) and pyridine-carbonitrile backbone .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. How can researchers validate the compound’s stability under experimental conditions?

Stability studies should employ:

  • Accelerated degradation assays : Expose the compound to varying pH (2–12), temperatures (4–60°C), and light conditions.
  • LC-MS monitoring : Detects degradation products, such as hydrolyzed carbonitrile groups or oxidized hydroxyl moieties .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) can be addressed via:

  • Orthogonal assays : Combine enzymatic assays (e.g., ADP-Glo™ kinase assays) with cell-based viability tests (MTT or Annexin V staining) to differentiate target-specific effects from off-target toxicity .
  • Meta-analysis : Compare structural analogs (e.g., pyridine-carbonitriles with varying side chains) to identify critical pharmacophores (Table 1) .

Table 1: Structural Analogs and Biological Activities

CompoundKey Structural FeaturesReported Activity
5-Chloro-4,6-dimethyl analogChloro, methyl groupsAnticancer (IC₅₀ = 1.2 µM)
Piperidine-substitutedBulky heterocyclic moietyNeuroactive (Ki = 8 nM)
Hydroxybutylamino derivativeHydrophilic side chainKinase inhibition (78%)
Source: Adapted from

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Molecular docking : Predict binding poses with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxybutyl group and π-π stacking of the pyridine ring .
  • Site-directed mutagenesis : Validate docking predictions by mutating key residues (e.g., ATP-binding pocket lysines) in target enzymes .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction times by 60–70% and improves yields (from ~45% to >75%) via controlled dielectric heating .
  • Enzymatic resolution : Chiral catalysts (e.g., lipases) resolve racemic mixtures, enhancing enantiomeric excess (ee >98%) for stereospecific applications .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

  • Pharmacokinetic profiling : Measure cellular uptake (via LC-MS) and efflux pump activity (e.g., P-glycoprotein inhibition assays) to identify bioavailability issues .
  • Transcriptomic analysis : Compare gene expression (RNA-seq) in resistant vs. sensitive cell lines to pinpoint resistance mechanisms (e.g., upregulated detox pathways) .

Methodological Best Practices

  • Crystallography : For ambiguous NMR data, grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) and collect data at 100 K to minimize thermal motion artifacts .
  • Bioactivity validation : Use in silico toxicity predictors (e.g., ProTox-II) to prioritize compounds with low hepatotoxicity risk before in vivo testing .

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